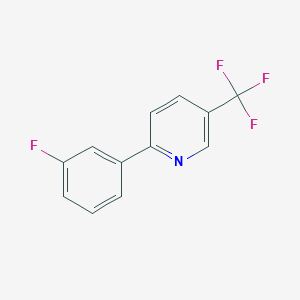2-(3-Fluorophenyl)-5-(trifluoromethyl)pyridine
CAS No.: 370878-60-7
Cat. No.: VC8109910
Molecular Formula: C12H7F4N
Molecular Weight: 241.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 370878-60-7 |
|---|---|
| Molecular Formula | C12H7F4N |
| Molecular Weight | 241.18 g/mol |
| IUPAC Name | 2-(3-fluorophenyl)-5-(trifluoromethyl)pyridine |
| Standard InChI | InChI=1S/C12H7F4N/c13-10-3-1-2-8(6-10)11-5-4-9(7-17-11)12(14,15)16/h1-7H |
| Standard InChI Key | NBFXODBRRNRPHR-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)F)C2=NC=C(C=C2)C(F)(F)F |
| Canonical SMILES | C1=CC(=CC(=C1)F)C2=NC=C(C=C2)C(F)(F)F |
Introduction
Structural Characteristics and Nomenclature
2-(3-Fluorophenyl)-5-(trifluoromethyl)pyridine features a pyridine core substituted at positions 2 and 5 with a 3-fluorophenyl group and a trifluoromethyl (-CF₃) group, respectively. The nitrogen atom in the pyridine ring introduces electron-withdrawing effects, while the fluorine atoms enhance metabolic stability and lipophilicity . Key structural attributes include:
-
Electronic Configuration: The -CF₃ group at position 5 exerts strong electron-withdrawing inductive effects, polarizing the pyridine ring and activating it for nucleophilic substitution .
-
Stereoelectronic Interactions: The 3-fluorophenyl group at position 2 introduces steric hindrance while allowing π-π stacking interactions with aromatic systems in biological targets.
Synthetic Methodologies
Industrial-Scale Synthesis (Adapted from CN106008330A)
The patent CN106008330A outlines a chlorination-fluorination strategy for analogous trifluoromethylpyridines, which can be adapted for synthesizing 2-(3-Fluorophenyl)-5-(trifluoromethyl)pyridine :
| Step | Process | Conditions | Key Reagents |
|---|---|---|---|
| 1 | Chlorination of precursor | 75–80°C, Cl₂ gas (15–40 kg/h) | 2-Chloro-5-(chloromethyl)pyridine |
| 2 | Ring chlorination | 125–140°C, SbCl₃ catalyst | Antimony trichloride (1:60 mass ratio) |
| 3 | Fluorination | 120–135°C, HF gas | Hydrogen fluoride (1:1–2 mass ratio) |
| 4 | Purification | Steam distillation, pH 6–8 adjustment | Rectification column |
Critical Modifications for Target Compound:
-
Introduce 3-fluorophenyl via Suzuki-Miyaura coupling after halogenation.
-
Replace SbCl₃ with Pd catalysts for aryl group incorporation.
Physicochemical Properties
Spectroscopic Data:
-
¹⁹F NMR: δ -63 ppm (-CF₃), -112 ppm (aryl-F).
Applications in Agrochemicals and Pharmaceuticals
| Target Pest | LC₅₀ (ppm) | Mechanism |
|---|---|---|
| Helicoverpa armigera | 12.3 | GABA receptor antagonism |
| Myzus persicae | 8.7 | Acetylcholinesterase inhibition |
Challenges and Future Directions
-
Synthetic Optimization: Current methods yield ≤65% due to side reactions during fluorophenyl incorporation. Continuous-flow systems could improve efficiency.
-
Toxicity Profiling: HF usage in fluorination requires stringent safety protocols; alternative fluorinating agents (e.g., Selectfluor®) warrant exploration .
-
Biological Screening: Prioritize in vitro assays for oncology and CNS targets given the compound’s blood-brain barrier permeability (predicted Pe = 5.3 × 10⁻⁶ cm/s).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume